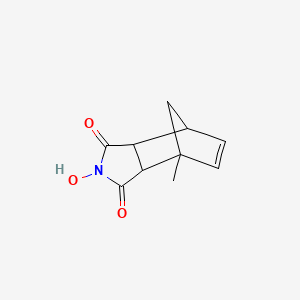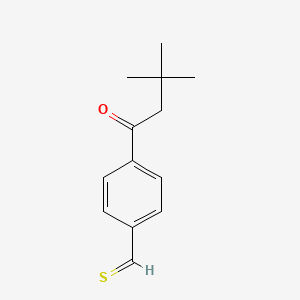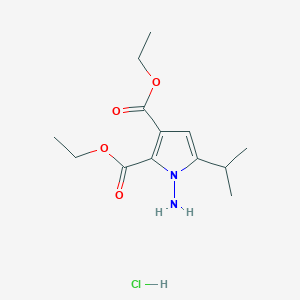
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Alkylation: The 2-position of the indazole ring is alkylated using butyl halides under basic conditions.
Methoxylation: The 3-position is methoxylated using methanol and a suitable catalyst.
Amidation: The carboxylic acid group at the 6-position is converted to the carboxamide using 4-phenylbutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The phenylbutyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction of the carboxamide group.
Substituted Indazoles: Formed from substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Used as a tool compound to study the function of indazole derivatives in biological systems.
Industrial Chemistry:
Mecanismo De Acción
The exact mechanism of action of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
2-Butyl-3-methoxy-N-(4-methylbutyl)-2H-indazole-6-carboxamide: Has a methylbutyl group instead of a phenylbutyl group.
2-Butyl-3-methoxy-N-(4-phenylpropyl)-2H-indazole-6-carboxamide: Has a phenylpropyl group instead of a phenylbutyl group.
Uniqueness
2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to the presence of the phenylbutyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets compared to other similar compounds.
Propiedades
Número CAS |
919107-07-6 |
|---|---|
Fórmula molecular |
C23H29N3O2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-butyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C23H29N3O2/c1-3-4-16-26-23(28-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27) |
Clave InChI |
ZUCNLIAHXFSCNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)




